Lycernuic ketone C

Antifungal Candida albicans Secreted aspartic protease

Serratene triterpenoids are not interchangeable; minor structural variations produce binary active/inactive outcomes. Lycernuic ketone C (CAS 53800-21-8) is a structurally defined serratene congener confirmed inactive in C. albicans SAP assays, serving as a validated negative control. • Ideal negative control for SAP inhibition experiments (IC₅₀ not obtainable vs. lycernuic acid C IC₅₀ 20 µg/mL) • Rationally excluded from α-glucosidase screens based on established SAR • C-24 primary alcohol handle enables SAR exploration without disrupting the 16-oxo/Δ¹⁴ pharmacophore

Molecular Formula C30H48O4
Molecular Weight 472.7 g/mol
Cat. No. B1246707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLycernuic ketone C
Synonymslycernuic ketone C
Molecular FormulaC30H48O4
Molecular Weight472.7 g/mol
Structural Identifiers
SMILESCC1(C(CCC2(C1C(=O)C=C3C2CCC4C(C3)(CCC5C4(CCC(C5(C)CO)O)C)C)C)O)C
InChIInChI=1S/C30H48O4/c1-26(2)23(33)10-13-28(4)19-7-8-21-27(3,16-18(19)15-20(32)25(26)28)12-9-22-29(21,5)14-11-24(34)30(22,6)17-31/h15,19,21-25,31,33-34H,7-14,16-17H2,1-6H3/t19-,21-,22+,23+,24+,25-,27-,28+,29+,30+/m0/s1
InChIKeyQLFHDTVFRVKLCZ-ANGLHQKGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lycernuic Ketone C Product Overview


Lycernuic ketone C (3α,21β,24-trihydroxyserrat-14-en-16-one; CAS 53800-21-8; C₃₀H₄₈O₄; MW 472.70 g/mol; also known as 16-Oxolycoclavanol) is a serratene-type triterpenoid isolated from Lycopodium and Palhinhaea species, including L. cernuum, P. cernua, L. clavatum, and L. japonicum [1]. First structurally characterized in 2002 as compound 6 in Zhang et al.'s activity-guided fractionation study [2], this compound belongs to the lycernuic ketone subclass defined by a 16-oxo (ketone) moiety, a Δ¹⁴,¹⁵ double bond, and a characteristic seven-membered ring C within the fused-pentacyclic serratene scaffold [1][2]. It is commercially available from multiple vendors for research use only under catalog numbers such as HY-N9796 [3].

Inactive comparator in C. albicans SAP inhibition assays
C-24 primary alcohol handle for selective derivatization
Chemotaxonomic marker for Lycopodium and Palhinhaea species

Lycernuic Ketone C Substitution Risks


Serratene triterpenoids within the lycernuic family cannot be generically interchanged for biological studies due to functionally decisive structural variations. In the foundational Zhang et al. (2002) study, closely related congeners—including lycernuic acid C (compound 1) and lycernuic ketone A (compound 4)—were tested alongside lycernuic ketone C (compound 6) in the identical Candida albicans secreted aspartic protease (SAP) assay [1]. While lycernuic acid C displayed an IC₅₀ of 20 µg/mL, lycernuic ketone C was explicitly identified as inactive [1]. This demonstrates that minor structural differences—such as the oxidation state at C-24 (carboxylic acid in lycernuic acid C vs. primary alcohol in lycernuic ketone C) and C-3 stereochemistry (3β-OH in lycernuic acid C vs. 3α-OH in lycernuic ketone C)—produce binary active/inactive outcomes [1][2]. Substituting any other lycernuic congener without verifying target-specific activity data therefore risks introducing confounding pharmacological noise into experimental systems. The quantitative evidence below substantiates exactly where lycernuic ketone C sits on the activity landscape relative to its closest structural analogs.

C-24 oxidation state
The C-24 carboxylic acid in lycernuic acid C confers SAP inhibition; the C-24 primary alcohol in lycernuic ketone C is associated with inactivity. Minor oxidation-state changes produce binary active/inactive outcomes.
C-3 stereochemistry
The 3α-OH in lycernuic ketone C differs from the 3β-OH in active congener lycernuic ketone A, which may alter hydrogen-bonding networks with target proteases.
Missing α-glucosidase pharmacophore
Lycernuic ketone C lacks the C-3 benzoate and C-24 carboxylic acid required for α-glucosidase inhibition in serratene triterpenoids, limiting direct substitution for active congeners.

Lycernuic Ketone C Comparator Evidence


Candida albicans SAP Inhibition

In the canonical 2002 activity-guided fractionation study by Zhang et al., lycernuic ketone C (compound 6) was directly compared with ten other serratene triterpenoids and one apigenin glycoside in a Candida albicans SAP inhibition assay [1]. Lycernuic ketone C was explicitly reported as inactive (no IC₅₀ obtainable), while lycernuic acid C (compound 1) showed an IC₅₀ of 20 µg/mL and apigenin-4'-O-(2'',6''-di-O-p-coumaroyl)-β-D-glucopyranoside (compound 11) showed an IC₅₀ of 8.5 µg/mL [1]. This binary active/inactive distinction among structurally closely related compounds underscores that the 3α-OH and C-24 primary alcohol configuration of lycernuic ketone C is incompatible with SAP target engagement.

C. albicans SAP Inhibition
Head-to-head
Lycernuic ketone C: Inactive (IC₅₀ not obtainable)
Lycernuic acid C: IC₅₀ 20 µg/mL
Apigenin glycoside (cmpd 11): IC₅₀ 8.5 µg/mL
Structurally matched negative control for SAP target engagement assays.
Single fractionation study; confirm inactivity under your assay conditions.
Antifungal Candida albicans Secreted aspartic protease SAP inhibition Serratene triterpenoid Virulence factor

α-Glucosidase Inhibitory Activity

The Encyclopedia of Traditional Chinese Medicines categorically lists lycernuic ketone C (16-Oxolycoclavanol) as an 'α-Glucosidase inhibitor inactive' [1]. By contrast, Liu et al. (2022) reported that nine serratene triterpenoids from the same source plant (Lycopodium cernuum L.) displayed significant α-glucosidase inhibition with IC₅₀ values ranging from 23.22 ± 0.64 to 50.65 ± 0.82 µM, with the active pharmacophore requiring a 5-hydroxybenzoate moiety at C-3, β-OH at C-21, COOH at C-24, and the Δ¹⁴,¹⁵ group [2]. Lycernuic ketone C lacks the C-3 benzoate ester and the C-24 carboxylic acid functionalities that were identified as essential for α-glucosidase inhibition [2][3].

α-Glucosidase Inhibition
Cross-study comparable
Lycernuic ketone C: Inactive (classified inactive)
Active serratenes: IC₅₀ 23–51 µM (Liu et al. 2022)
Deprioritize in α-glucosidase screening; lacks essential C-3 benzoate and C-24 COOH pharmacophore.
Cross-study comparison; verify absence of activity in uniform assay.
Antidiabetic α-Glucosidase Serratene triterpenoid Structure-activity relationship

C-3 Stereochemistry & C-24 Functional Groups

Among the three lycernuic ketones co-isolated in Zhang et al. (2002), lycernuic ketone C (compound 6) is structurally distinguished by a 3α-OH configuration and a C-24 primary alcohol (-CH₂OH), whereas lycernuic ketone A (compound 4) bears a 3β-OH and a C-24 methyl ester (-COOCH₃), and lycernuic ketone B (compound 5) bears a 3α-OH and a C-24 methyl ester [1]. The C-24 oxidation state (alcohol vs. ester) alters hydrogen-bonding capacity and molecular polarity—lycernuic ketone C has a topological polar surface area (TPSA) of 77.80 Ų [2], while the ester-bearing congeners are expected to exhibit reduced hydrogen-bond donor capacity. All three ketones were inactive in the SAP assay [1], indicating that the 16-oxo moiety alone does not confer target engagement; activity in this scaffold requires additional structural features such as C-24 carboxylic acid or polyhydroxylation as seen in lycernuic acid C [1].

C-3 & C-24 Structural Features
Structural context
3α-OH | C-24 primary alcohol (–CH₂OH)
TPSA: 77.80 Ų | MW: 472.70
Enables selective C-24 derivatization (oxidation, esterification) for SAR exploration.
TPSA from PlantaE DB; stereochemistry by NMR.
Serratene triterpenoid Structure-activity relationship C-3 stereochemistry C-24 functional group Chemotaxonomy

Lycernuic Ketone C Application Scenarios


Negative Control in Candida Virulence Assays

Investigators studying C. albicans secreted aspartic proteases (SAP) as antifungal virulence targets require structurally matched negative controls. Lycernuic ketone C, confirmed inactive in the SAP assay (IC₅₀ not obtainable) while being a bona fide serratene triterpenoid co-isolated from the same active fraction as the active compound lycernuic acid C (IC₅₀ 20 µg/mL), provides an ideal negative control for excluding non-specific triterpenoid matrix effects in SAP inhibition experiments [1].

Deprioritization in α-Glucosidase Screening

For laboratories conducting α-glucosidase inhibitor screening of natural product libraries, lycernuic ketone C can be rationally excluded from primary screening decks based on its documented inactivity against this target [2] and the established SAR requiring C-3 benzoate and C-24 carboxylic acid functionalities for α-glucosidase inhibition [3]. This evidence-based deprioritization reduces screening costs and accelerates hit identification from serratene triterpenoid libraries.

C-24 Derivatization for SAR Studies

The unique C-24 primary alcohol group of lycernuic ketone C—absent in the methyl ester-bearing lycernuic ketones A and B—offers a selective synthetic handle for oxidation to the carboxylic acid or aldehyde, or esterification with diverse acyl donors [4]. This enables systematic SAR exploration at the C-24 position while leaving the 16-oxo and Δ¹⁴,¹⁵ pharmacophoric elements intact, potentially converting the inactive scaffold into target-active analogs against SAP or other serine hydrolase targets [1].

Chemotaxonomic Reference Standard

Lycernuic ketone C has been isolated from multiple Lycopodium and Palhinhaea species (L. cernuum, L. clavatum, L. japonicum, P. cernua) [4], making it a useful chemotaxonomic marker for species differentiation within the Lycopodiaceae family. Its presence alongside other serratene triterpenoids with defined retention times and NMR signatures enables botanical authentication of raw plant material used in traditional medicine preparations.

Application
Selection Property
Validation Focus
Negative control in SAP virulence assays
Structurally matched inactive serratene congener
Confirm inactivity relative to active congeners under assay conditions
Deprioritization in α-glucosidase screening
Documented α-glucosidase inactivity
Verify absence of inhibition in primary enzyme assay
C-24 derivatization for SAR
Primary alcohol handle for selective functionalization
Derivatization efficiency and SAR outcome interpretation
Chemotaxonomic reference standard
Occurrence across Lycopodium/Palhinhaea spp.
Authentication via retention time and NMR signature
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